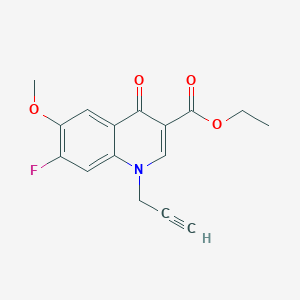![molecular formula C18H22N6O3 B6469143 tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate CAS No. 2640822-26-8](/img/structure/B6469143.png)
tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate is a synthetic organic compound often employed in research due to its unique structure and properties. This compound's molecular configuration suggests potential applications in pharmacology and material science. The fusion of furan, triazolo, and pyridazin moieties indicates its diverse reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate typically begins with the formation of the core triazolo[4,3-b]pyridazin moiety. One common route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under reflux in the presence of a catalyst such as p-toluenesulfonic acid. Following this, a coupling reaction is carried out with furan-2-ylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Automation and stringent control of temperature, pressure, and catalyst concentration are essential to ensure high purity and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: Primarily targets the furan ring, leading to the formation of furan-2-yl aldehyde or carboxylic acid derivatives.
Reduction: Can reduce the triazolo or pyridazin rings to their respective dihydro forms under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: Especially nucleophilic substitutions on the pyridazin ring, facilitated by strong bases or nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) under mild pressure and temperature.
Substitution: Employs reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Furan-2-yl carboxylic acid
Reduction: Dihydrotriazolo[4,3-b]pyridazin derivatives
Substitution: Substituted pyridazin derivatives with varying side chains
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate is used as a building block for constructing more complex molecules, demonstrating high versatility in forming various derivatives.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential as a pharmacophore due to its multi-functional groups that can interact with different biological targets. Its triazolo[4,3-b]pyridazin moiety is particularly of interest for developing novel inhibitors for enzymes or receptors.
Industry
In materials science, the compound is investigated for its potential in developing new materials with specific electronic properties, leveraging the stable and conjugated nature of its core structure.
Mécanisme D'action
The biological activity of tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate often involves its interaction with nucleophilic sites on enzymes or receptors. The compound's heterocyclic rings enable it to form hydrogen bonds and π-π interactions with aromatic amino acid residues in the active sites of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo[4,3-b]pyridazin derivatives. What sets tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate apart is the incorporation of the furan moiety, which enhances its electronic properties and broadens its reactivity scope.
List of Similar Compounds
Triazolo[4,3-b]pyridazin-6-yl derivatives
Furan-substituted pyridazines
Piperazine-carboxylate compounds
This compound combines these characteristics, making it a unique and valuable compound in research and application domains.
Propriétés
IUPAC Name |
tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-18(2,3)27-17(25)23-10-8-22(9-11-23)15-7-6-14-19-20-16(24(14)21-15)13-5-4-12-26-13/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNHADLFJKDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6469072.png)
![2-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469079.png)

![6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469086.png)
![6-{5-[(3,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469094.png)
![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6469100.png)
![4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469111.png)
![4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469128.png)
![9-(2-methoxyethyl)-6-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6469136.png)
![4-methoxy-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469155.png)
![2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469163.png)
![2-(5-fluoro-2-methoxybenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6469167.png)
![2-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6469171.png)
![6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6469179.png)
